molecular formula C48H32N2O7 B11097341 Bis(2-oxo-2-phenylethyl) 2,2'-(oxydibenzene-4,1-diyl)diquinoline-4-carboxylate

Bis(2-oxo-2-phenylethyl) 2,2'-(oxydibenzene-4,1-diyl)diquinoline-4-carboxylate

Cat. No.: B11097341
M. Wt: 748.8 g/mol
InChI Key: VDJJEOWXCIRLSA-UHFFFAOYSA-N
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Description

Bis(2-oxo-2-phenylethyl) 2,2’-(oxydibenzene-4,1-diyl)diquinoline-4-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes two oxo-phenylethyl groups and a diquinoline carboxylate moiety connected through an oxydibenzene linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-oxo-2-phenylethyl) 2,2’-(oxydibenzene-4,1-diyl)diquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-2-phenylethyl derivatives with quinoline-4-carboxylate under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts and requires precise temperature control to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(2-oxo-2-phenylethyl) 2,2’-(oxydibenzene-4,1-diyl)diquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.

    Substitution: The phenyl and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxyquinolines.

Scientific Research Applications

Bis(2-oxo-2-phenylethyl) 2,2’-(oxydibenzene-4,1-diyl)diquinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of Bis(2-oxo-2-phenylethyl) 2,2’-(oxydibenzene-4,1-diyl)diquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-oxo-2-phenylethyl) 2,6-naphthalenedicarbodithioate
  • Bis(2-oxo-2-phenylethyl) 2,2’-biphenyldicarboxylate
  • 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate

Uniqueness

Bis(2-oxo-2-phenylethyl) 2,2’-(oxydibenzene-4,1-diyl)diquinoline-4-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its oxydibenzene linkage and diquinoline carboxylate moiety differentiate it from other similar compounds, making it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C48H32N2O7

Molecular Weight

748.8 g/mol

IUPAC Name

phenacyl 2-[4-[4-(4-phenacyloxycarbonylquinolin-2-yl)phenoxy]phenyl]quinoline-4-carboxylate

InChI

InChI=1S/C48H32N2O7/c51-45(33-11-3-1-4-12-33)29-55-47(53)39-27-43(49-41-17-9-7-15-37(39)41)31-19-23-35(24-20-31)57-36-25-21-32(22-26-36)44-28-40(38-16-8-10-18-42(38)50-44)48(54)56-30-46(52)34-13-5-2-6-14-34/h1-28H,29-30H2

InChI Key

VDJJEOWXCIRLSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC5=CC=C(C=C5)C6=NC7=CC=CC=C7C(=C6)C(=O)OCC(=O)C8=CC=CC=C8

Origin of Product

United States

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